dBET57
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Overview
Description
dBET57 is a selective proteolysis-targeting chimera (PROTAC) degrader of bromodomain-containing protein 4 (BRD4). It is designed to target and degrade BRD4, a member of the bromodomain and extra terminal domain (BET) family of proteins, which plays a crucial role in regulating gene expression and is implicated in various cancers .
Mechanism of Action
Target of Action
The primary target of dBET57 is the bromodomain-containing protein 4 (BRD4), specifically the first bromodomain (BD1) of BRD4 . BRD4 belongs to the bromodomain and extra terminal domain (BET) family of proteins, which play a role in various biological processes, including memory formation, mitochondrial oxidative phosphorylation, and DNA damage response .
Mode of Action
This compound operates as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that brings a target protein into spatial proximity with an E3 ubiquitin ligase to trigger target ubiquitination and subsequent proteasomal degradation . This compound recruits BRD4 to the E3 ubiquitin ligase cereblon, leading to fast, efficient, and prolonged degradation of BRD4 .
Biochemical Pathways
The action of this compound affects the biochemical pathways associated with BRD4. BRD4 is a transcriptional repressor of autophagy and lysosomal function . By degrading BRD4, this compound can potentially influence these pathways and their downstream effects.
Result of Action
The primary result of this compound’s action is the significant degradation of BRD4BD1 . This degradation is selective, as this compound is inactive on the second bromodomain (BD2) of BRD4 . The degradation of BRD4BD1 can influence the cellular processes that BRD4 is involved in, such as autophagy and lysosomal function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the presence of other proteins that can bind to the E3 ubiquitin ligase cereblon
Biochemical Analysis
Biochemical Properties
dBET57 mediates recruitment to the CRL4Cereblon E3 ubiquitin ligase, leading to fast, efficient, and prolonged degradation of BRD4 . Bromodomain protein BRD4 belongs to the bromodomain and extra terminal domain (BET) family of proteins . This compound exhibits significant degradation of BRD4BD1 and is inactive on BRD4BD2 .
Cellular Effects
This compound can target BRD4 ubiquitination and disrupt the proliferative ability of neuroblastoma (NB) cells . It can also induce cell apoptosis, cell cycle arrest, and reduce migration .
Molecular Mechanism
This compound mediates recruitment to the CRL4CRBN E3 ubiquitin ligase . It brings a target protein into spatial proximity with an E3 ubiquitin ligase to trigger target ubiquitination and subsequent proteasomal degradation . This principle successfully applies to several targets including the BET family (BRD2, BRD3, BRD4), RIPK2, BCR-ABL, FKBP12, BRD9, and ERRα .
Temporal Effects in Laboratory Settings
The effects of this compound are fast, efficient, and prolonged . It exhibits potent effects on BRD4BD1 protein levels with DC 50 /5h of 500 nM .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, this compound has shown strong antiproliferative activity in xenograft tumor models .
Preparation Methods
Synthetic Routes and Reaction Conditions
dBET57 is synthesized using PROTAC technology, which involves linking a ligand for the target protein (BRD4) to a ligand for an E3 ubiquitin ligase (cereblon) via a linker. The synthesis typically involves multiple steps, including the preparation of the individual ligands and the linker, followed by their conjugation .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production, ensuring high purity and yield. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Chemical Reactions Analysis
Types of Reactions
dBET57 primarily undergoes reactions related to its function as a PROTAC, including:
Ubiquitination: This compound facilitates the ubiquitination of BRD4 by recruiting it to the E3 ubiquitin ligase cereblon.
Proteasomal Degradation: Following ubiquitination, BRD4 is targeted for degradation by the proteasome.
Common Reagents and Conditions
Major Products Formed
The major product formed from the reaction of this compound with BRD4 and cereblon is the ubiquitinated BRD4, which is subsequently degraded by the proteasome .
Scientific Research Applications
dBET57 has several scientific research applications, including:
Cancer Research: This compound is used to study the role of BRD4 in various cancers, including neuroblastoma and basal-like breast cancer.
Gene Regulation: By degrading BRD4, this compound helps researchers understand the regulation of genes controlled by BRD4.
Drug Development: This compound serves as a model compound for developing new PROTACs targeting other proteins involved in diseases.
Comparison with Similar Compounds
Similar Compounds
dBET1: Another PROTAC targeting BRD4, but with different selectivity and potency.
ARV-825: A PROTAC that targets both BRD2 and BRD4, unlike dBET57, which is selective for BRD4.
Uniqueness of this compound
This compound is unique in its high selectivity for BRD4 over other BET family members, such as BRD2 and BRD3 . This selectivity reduces off-target effects and enhances its therapeutic potential .
Properties
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31ClN8O5S/c1-16-17(2)49-34-27(16)29(19-7-9-20(35)10-8-19)38-23(30-41-40-18(3)42(30)34)15-26(45)37-14-13-36-22-6-4-5-21-28(22)33(48)43(32(21)47)24-11-12-25(44)39-31(24)46/h4-10,23-24,36H,11-15H2,1-3H3,(H,37,45)(H,39,44,46)/t23-,24?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRLOIDJCMKJHE-UXMRNZNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31ClN8O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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